

# boron sulfide crystal structure and polymorphs

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An In-depth Technical Guide to the Crystal Structures and Polymorphs of **Boron Sulfide**

## Introduction

**Boron sulfides** are a class of inorganic compounds composed of boron and sulfur, exhibiting a range of stoichiometries and structural complexities. These materials have garnered significant interest from the scientific community due to their unique properties and potential applications in advanced materials, including high-tech glasses and solid-state electrolytes.<sup>[1]</sup> Unlike boron trioxide, which typically forms a three-dimensional network, **boron sulfides** often adopt layered or polymeric structures.<sup>[1][2]</sup> This guide provides a comprehensive overview of the known crystal structures and polymorphs of various **boron sulfides**, with a focus on their crystallographic data, synthesis, and characterization.

## Diboron Trisulfide (B<sub>2</sub>S<sub>3</sub>)

Diboron trisulfide (B<sub>2</sub>S<sub>3</sub>) is the most common **boron sulfide**. It is a white, moisture-sensitive solid that hydrolyzes to release hydrogen sulfide (H<sub>2</sub>S).<sup>[1][2]</sup> The structure of solid B<sub>2</sub>S<sub>3</sub> is polymeric, consisting of interconnected B<sub>3</sub>S<sub>3</sub> and B<sub>2</sub>S<sub>2</sub> rings, with trigonal planar boron atoms.<sup>[1][2]</sup> This arrangement forms a layered structure with a notable interlayer distance of 355 pm.<sup>[2][3]</sup>

## Polymorphs of B<sub>2</sub>S<sub>3</sub>

B<sub>2</sub>S<sub>3</sub> is known to exist in several polymorphic forms, primarily differing in their crystal systems and the stacking of the boron-sulfur layers.

- **Monoclinic  $B_2S_3$ :** One of the well-characterized polymorphs of  $B_2S_3$  crystallizes in the monoclinic system with the space group  $P2_1/c$ .<sup>[2][4]</sup> The structure is two-dimensional, composed of  $B_2S_3$  sheets.<sup>[4]</sup> In this structure, there are four distinct boron sites, all exhibiting trigonal planar geometry with three sulfur atoms. The B-S bond lengths vary slightly, with some being around 1.81 Å and others slightly longer at 1.84 Å.<sup>[4]</sup>
- **Trigonal  $B_2S_3$ :** Another reported crystalline form of  $B_2S_3$  belongs to the trigonal crystal system with the space group  $R3c$ .<sup>[1][5]</sup> This structure is also layered, consisting of  $B_2S_3$  sheets. The boron atoms are in a trigonal planar coordination with three equivalent sulfur atoms, and all B-S bond lengths are 1.82 Å.<sup>[5]</sup>
- **High-Pressure Polymorphs ( $B_2S_3$ -II and  $B_2S_3$ -III):** At high pressures (3–6.2 GPa), two new phases of  $B_2S_3$ , designated  $B_2S_3$ -II and  $B_2S_3$ -III, have been synthesized.<sup>[6]</sup>  $B_2S_3$ -III has a tetragonal crystal structure with the space group  $I4_1/a$ .<sup>[6]</sup> Its structure is composed of macrotetrahedra made up of 20 and 34  $BS_4$  tetrahedra, which are interconnected in a zincblende-type fashion.<sup>[6]</sup>

## Crystallographic Data for $B_2S_3$ Polymorphs

Property	Monoclinic $B_2S_3$	Trigonal $B_2S_3$	Tetragonal $B_2S_3$ -III
Crystal System	Monoclinic	Trigonal	Tetragonal
Space Group	$P2_1/c$	$R3c$	$I4_1/a$
Lattice Parameters	$a = 10.807 \text{ Å}$ , $b = 4.546 \text{ Å}$ , $c = 19.276 \text{ Å}$ , $\beta = 87.906^\circ$ <sup>[4]</sup>	Not specified	$a = 16.086 \text{ Å}$ , $c = 30.488 \text{ Å}$ <sup>[6]</sup>
B-S Bond Lengths	1.81 Å, 1.84 Å <sup>[4]</sup>	1.82 Å <sup>[5]</sup>	Not specified
Coordination	Boron: Trigonal Planar <sup>[4]</sup>	Boron: Trigonal Planar <sup>[5]</sup>	Boron: Tetrahedral (in $BS_4$ units) <sup>[6]</sup>

## Boron Monosulfide (BS)

Boron monosulfide (BS) is another significant compound in the boron-sulfur system and is known to exist in multiple polymorphic forms.

- Rhombohedral BS (r-BS): The most common and stable form is the rhombohedral phase, which has a layered crystal structure with R-3m symmetry.[1][7] The layers of boron and sulfur atoms are held together by van der Waals forces.[1] This structure is analogous to that of transition metal dichalcogenides like MoS<sub>2</sub>. [1][7]
- High-Pressure BS (hp-BS): Under high pressure (above 35 GPa), r-BS undergoes a phase transition to a high-pressure phase (hp-BS).[8][9] This high-pressure polymorph has trigonal symmetry with the space group P-3m1.[8][9] This phase transition is reversible upon decompression.[8]
- Other Theoretical Polymorphs: First-principles calculations have proposed other two-dimensional BS sheets, including hexagonal  $\alpha$ -BS (P-3m1), hexagonal  $\beta$ -BS (P-6m2), monoclinic  $\gamma$ -BS (C2/m), and orthorhombic  $\delta$ -BS.[10]

## Crystallographic Data for BS Polymorphs

Property	Rhombohedral BS (r-BS)	High-Pressure BS (hp-BS)	$\alpha$ -BS (Theoretical)	$\beta$ -BS (Theoretical)	$\gamma$ -BS (Theoretical)
Crystal System	Rhombohedral	Trigonal	Hexagonal	Hexagonal	Monoclinic
Space Group	R-3m[1]	P-3m1[8][9]	P-3m1[10]	P-6m2[10]	C2/m[10]
Lattice Parameters	Not specified	Not specified	$a = b = 3.06$ Å[10]	$a = b = 3.04$ Å[10]	$a = 7.38$ Å, $b = 3.06$ Å[10]
Transition Pressure	N/A	> 35 GPa from r-BS[8]	N/A	N/A	N/A

## Boron-Rich Sulfides

In addition to B<sub>2</sub>S<sub>3</sub> and BS, several boron-rich sulfides have been synthesized, often under high-pressure and high-temperature conditions. These structures are typically based on boron's characteristic icosahedral clusters.

- B<sub>6</sub>S: This boron-rich sulfide has been synthesized under high-pressure and high-temperature conditions and possesses an orthorhombic crystal structure.[1] The fundamental

building blocks of this structure are B<sub>12</sub> icosahedra.[1]

- B<sub>12</sub>S: Another significant boron-rich sulfide, B<sub>12</sub>S, is isostructural with α-rhombohedral boron. [1]

## Crystallographic Data for Boron-Rich Sulfides

Compound	Crystal System	Key Structural Feature
B <sub>6</sub> S	Orthorhombic[1]	B <sub>12</sub> icosahedra[1]
B <sub>12</sub> S	Rhombohedral[1]	Isostructural with α-rhombohedral boron[1]

## Amorphous Boron Sulfide

**Boron sulfide** can also exist in an amorphous, glassy state. B<sub>2</sub>S<sub>3</sub> readily forms glasses when blended with other sulfides, such as P<sub>4</sub>S<sub>10</sub>. [2] These sulfide-based glasses are of interest for their high electrical conductivities, which can be up to 1,000 times higher than their oxide counterparts, making them promising candidates for solid electrolytes in batteries. [1]

## Experimental Protocols

### Synthesis of Boron Sulfide Polymorphs

A variety of methods have been employed for the synthesis of **boron sulfides**, with the choice of method often determining the resulting stoichiometry and crystallinity.

- Direct Reaction of Elements: The first synthesis of B<sub>2</sub>S<sub>3</sub> was achieved by Jöns Jakob Berzelius in 1824 through the direct reaction of amorphous boron with sulfur vapor at elevated temperatures. [11][12]
  - Reaction:  $2 \text{ B} + 3 \text{ S} \rightarrow \text{B}_2\text{S}_3$
- Reaction with Hydrogen Sulfide: A method favored by Friedrich Wöhler and Henri Etienne Sainte-Claire Deville, first published in 1858, involves the reaction of boron with hydrogen sulfide. [2] Another variation involves reacting iron or manganese borides with hydrogen sulfide at 300 °C. [2][3]

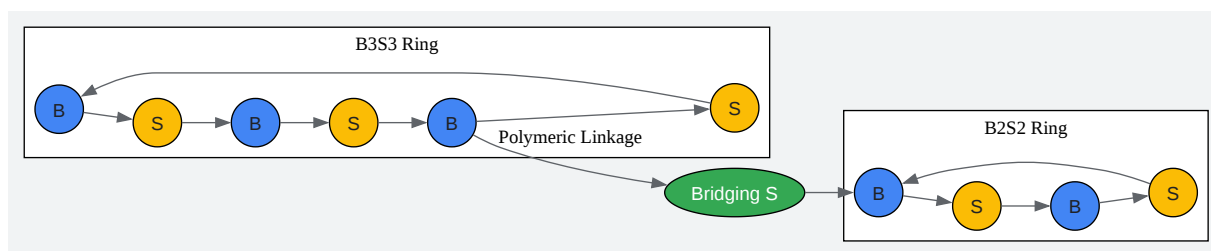
- High-Pressure, High-Temperature (HPHT) Synthesis: This technique is crucial for obtaining certain polymorphs, particularly the high-pressure phases and some boron-rich sulfides.
  - Example (r-BS): A 1:1 atomic ratio of powdered sulfur and amorphous boron is mixed, pressed into pellets, and heated to approximately 1600 °C under a pressure of 5.5 GPa, followed by quenching.[12]
  - Example (B<sub>2</sub>S<sub>3</sub>-II and B<sub>2</sub>S<sub>3</sub>-III): Synthesized at pressures between 3 and 6.2 GPa.[6]
- Sulfurization with in situ Formed **Boron Sulfides**: A newer approach for synthesizing sulfide perovskites involves the sulfurization of metal oxides or carbonates using **boron sulfides** formed in situ.[13][14][15] This method uses chemically stable starting materials and can yield pure-phase crystalline products at temperatures as low as 600 °C.[13][14]

## Characterization Techniques

The structural characterization of **boron sulfide** polymorphs relies on several key analytical techniques.

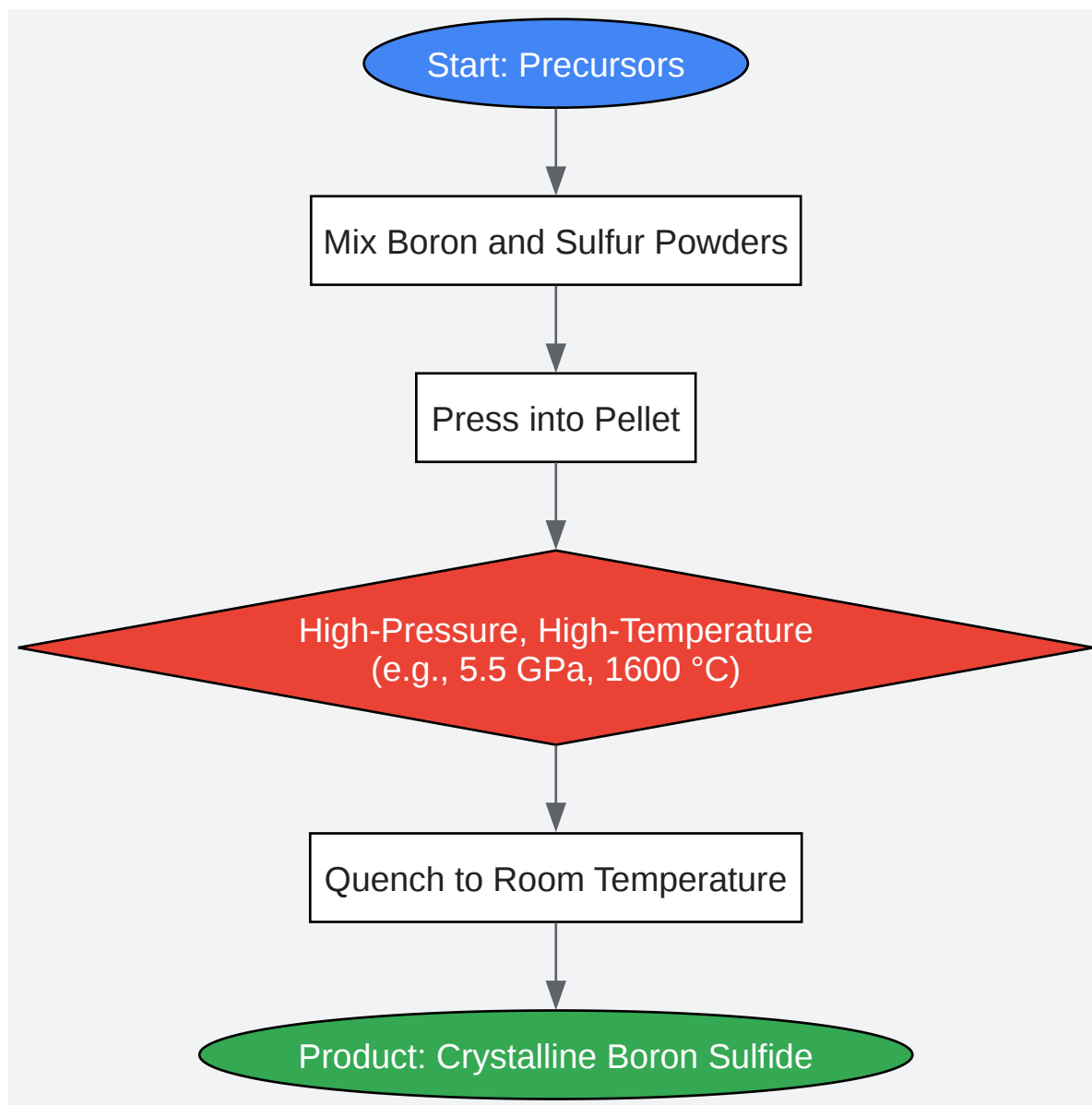
- X-ray Diffraction (XRD): This is the primary technique used to determine the crystal structure, including the crystal system, space group, and lattice parameters of the crystalline phases. [1] It is also used to confirm the crystallinity of a sample and rule out amorphous byproducts. [1]
- Raman Spectroscopy: This technique is used to probe the vibrational modes of the material, providing complementary information to XRD for structural validation.[1]
- Elemental Analysis: Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Energy-Dispersive X-ray Spectroscopy (EDS) are used to quantify the boron-to-sulfur ratio and map the elemental distribution within the material.[1]

## Visualizations



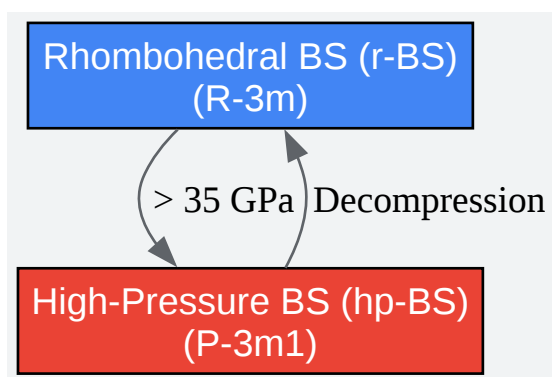
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Caption: Schematic of  $B_3S_3$  and  $B_2S_2$  rings in polymeric  $B_2S_3$ .



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Caption: Workflow for High-Pressure, High-Temperature (HPHT) synthesis.



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Caption: Pressure-induced phase transition of Boron Monosulfide (BS).

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